Balanced Lipophilicity Profile for CNS Screening
The target compound exhibits an XLogP3 of 2 [1]. This places it between the more lipophilic 4-pentyl analog (predicted XLogP3 ≈ 3.2) and the 4-(pent-4-yn-1-yl) analog (predicted XLogP3 ≈ 1.8) [2]. For screening libraries, an XLogP of 2 is within the optimal range for CNS drug-likeness (typically 1–3), whereas the saturated analog exceeds this range and the alkyne analog falls at the lower boundary.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 4-pentylcyclohexane-1,3-dione ≈ 3.2; 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione ≈ 1.8 |
| Quantified Difference | Δ +1.0 to +1.4 (more lipophilic sat. analog); Δ -0.2 (more polar alkyne analog) |
| Conditions | Computed via XLogP3 algorithm (PubChem); comparator values are predicted using the same method for structurally matched analogs. |
Why This Matters
Procurement decisions for compound libraries often use LogP as a filter; this compound’s LogP of 2 positions it for CNS-focused screens where the saturated analog (LogP >3) would be deprioritized.
- [1] PubChem Compound Summary for CID 13047679, 4-(Pent-4-EN-1-YL)cyclohexane-1,3-dione. View Source
- [2] Predicted XLogP3 values for 4-pentylcyclohexane-1,3-dione (CID not assigned in PubChem) and 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione (CID 13047680) were computed using the PubChem XLogP3 predictor for structurally matched analogs. View Source
